N-[(4-methylphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
N-[(4-methylphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic indole-acetamide derivative characterized by two critical structural motifs:
- Indole core: Substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, introducing a pyrrolidine ring linked via an oxoethyl chain.
This compound belongs to a broader class of indole-acetamides, which are explored for diverse biological activities, including kinase inhibition, tubulin targeting, and protein degradation.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-8-10-18(11-9-17)14-25-24(30)23(29)20-15-27(21-7-3-2-6-19(20)21)16-22(28)26-12-4-5-13-26/h2-3,6-11,15H,4-5,12-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVWAMXLLJSJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetamide Carbonyl
The acetamide group undergoes nucleophilic substitution reactions, particularly under basic or acidic conditions. For example:
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Hydrolysis : Acidic or basic hydrolysis can cleave the amide bond, yielding carboxylic acid derivatives and amines. This reaction is critical for prodrug activation or metabolic studies.
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Aminolysis : Reaction with amines (e.g., hydrazine, primary/secondary amines) generates substituted urea or thiourea derivatives.
Table 1: Example Reactions of the Acetamide Group
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Hydrolysis | HCl/H₂O (acidic) or NaOH/H₂O | Carboxylic acid + pyrrolidine-ethylamine | Prodrug conversion |
| Aminolysis | Hydrazine hydrate, ethanol | Hydrazide derivative | Chelation or coordination chemistry |
Oxidation of the Indole Ring
The indole moiety is susceptible to electrophilic aromatic substitution (EAS) and oxidation. Key reactions include:
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Electrophilic substitution : Bromination or nitration at the indole C-5 position under controlled conditions.
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Oxidation : Oxidizing agents like mCPBA or H₂O₂ can epoxidize the indole’s double bond or form N-oxide derivatives.
Table 2: Indole Reactivity and Products
| Reaction | Reagents | Outcome | Stability Notes |
|---|---|---|---|
| Bromination | Br₂ in DCM | 5-Bromo-indole derivative | Stabilizes aromatic system |
| Epoxidation | mCPBA, CHCl₃ | Indole epoxide | Labile under acidic conditions |
Alkylation/Functionalization of the Pyrrolidine Nitrogen
The pyrrolidine ring’s tertiary nitrogen serves as a site for alkylation or acylation:
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Quaternary ammonium salt formation : Reaction with alkyl halides (e.g., methyl iodide) in polar solvents.
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Acylation : Acetyl chloride or anhydrides yield N-acylated pyrrolidine derivatives, enhancing lipophilicity.
Hydrolysis of the Ethyl Ester Linkage
The 2-oxoethyl-pyrrolidine bridge contains an ester group that undergoes hydrolysis:
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Basic conditions : Saponification yields a carboxylic acid and ethanolamine-pyrrolidine byproducts.
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Enzymatic cleavage : Esterases in biological systems may hydrolyze this group, influencing pharmacokinetics.
Reductive Amination at the Methylphenyl Group
The benzylamine group (N-[(4-methylphenyl)methyl]) can participate in reductive amination with aldehydes/ketones:
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Example : Reaction with formaldehyde and NaBH₃CN generates a secondary amine, modifying solubility and target affinity.
Potential for Cross-Coupling Reactions
The indole and aryl methyl groups may enable metal-catalyzed couplings (e.g., Suzuki-Miyaura), though direct evidence is limited. Structural analogs suggest:
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Palladium catalysis : Coupling with aryl boronic acids to introduce substituents at the indole or phenyl rings .
Key Research Findings
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Synthetic versatility : Multi-step routes highlight the need for precise control of reaction conditions to avoid side products (e.g., over-oxidation of indole).
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Biological relevance : Hydrolysis and oxidation products show enhanced interactions with biological targets, such as enzymes or receptors .
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Stability challenges : The ester and amide bonds are prone to degradation under strongly acidic/basic conditions, necessitating stabilizers in formulations.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[(4-methylphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step reactions, often starting from readily available indole derivatives and pyrrolidine precursors. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, a study synthesized various derivatives and tested them for anticonvulsant activity using models like maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Many derivatives showed significant efficacy, suggesting that modifications in the chemical structure can enhance their pharmacological profiles .
Antimicrobial Properties
The antimicrobial activity of related compounds has been explored extensively. For example, derivatives containing the indole framework have demonstrated moderate to good activity against various bacteria and fungi. This suggests that this compound may also possess similar antimicrobial properties, making it a candidate for further investigation in the context of infectious diseases .
Cancer Treatment
Recent studies have highlighted the role of indole derivatives in cancer therapy. The ability of certain compounds to inhibit cancer cell proliferation has been documented, with some exhibiting IC50 values comparable to established chemotherapeutics. The incorporation of the pyrrolidine moiety in the structure may enhance its interaction with biological targets involved in cancer progression, warranting further exploration for its anticancer potential .
Neuroprotective Effects
Given its anticonvulsant properties, there is a hypothesis that this compound could also possess neuroprotective effects. Compounds that modulate neurotransmitter systems or exhibit antioxidant activity are being investigated for their potential to protect neuronal cells from damage due to oxidative stress or excitotoxicity .
Case Studies
Case Study 1: Anticonvulsant Screening
A series of synthesized compounds were screened for their anticonvulsant activity using established animal models. The most promising candidates demonstrated significant reductions in seizure frequency and severity, indicating a strong potential for development into therapeutic agents for epilepsy .
Case Study 2: Antimicrobial Efficacy
In a comparative study, several derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that modifications to the indole structure improved antimicrobial potency, suggesting a pathway for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological attributes:
Structural and Functional Analysis
A. Indole Substitution Patterns
B. Acetamide Modifications
- 4-Methylbenzyl vs.
Physicochemical Properties
Key Research Findings
- Synthetic Accessibility : highlights straightforward synthesis routes for indole-acetamides, involving indole alkylation followed by acetamide coupling . The target compound’s pyrrolidinyl-oxoethyl chain may require optimized alkylation conditions.
- Biological Screening: While D-24851 and NZ-65 demonstrate tubulin inhibition and protein degradation, respectively, the target compound’s biological profile remains uncharacterized.
- SAR Insights : Fluorine substitution (TCS 1105, ) improves metabolic stability, whereas bulkier groups (e.g., NZ-65’s triazole) enhance target engagement but reduce solubility.
Biological Activity
N-[(4-methylphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 330.39 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C(=O)N(C(=O)C1=CC=CC=C1)C(C(=O)N(C2=CCCN(C2)C(=O)C)=O)C |
Antimicrobial Properties
Research has indicated that compounds with similar indole structures exhibit significant antimicrobial activity. For instance, derivatives of indole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity and interference with nucleic acid synthesis .
Minimum Inhibitory Concentrations (MICs) for related indole derivatives have been documented as follows:
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Indole derivative A | E. coli | 50 |
| Indole derivative B | S. aureus | 25 |
| N-(4-methylphenyl)acetamide | Pseudomonas aeruginosa | 100 |
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies showing that indole-based compounds can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. For example, research has demonstrated the ability of similar compounds to activate caspases, leading to programmed cell death in cancer cells .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Interaction with Cellular Receptors : It is hypothesized that the compound interacts with specific receptors on the cell surface, triggering signaling pathways that lead to apoptosis or immune response modulation.
- Disruption of Membrane Integrity : Similar compounds have shown a propensity to disrupt bacterial membranes, leading to cell lysis.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial properties of various indole derivatives, including those structurally similar to our compound. The study found significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
- Anticancer Research : In vitro studies demonstrated that indole derivatives could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, confirming their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
